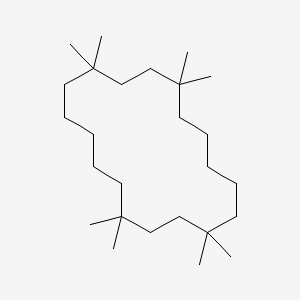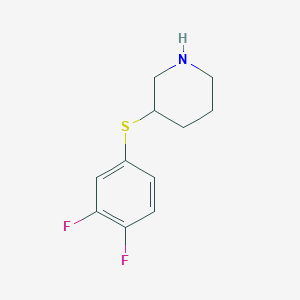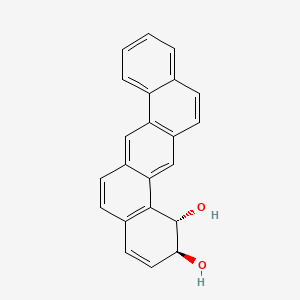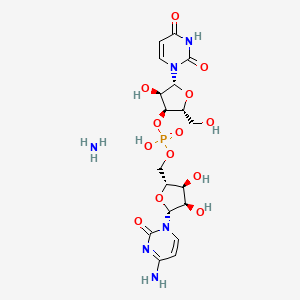
rUrd-P-rCyd.NH3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridylyl-(3’,5’)-cytidine is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is significant in various biochemical processes, particularly in the study of RNA structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’,5’)-cytidine typically involves the coupling of uridine and cytidine nucleotides. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of uridylyl-(3’,5’)-cytidine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleotides under controlled conditions, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product.
化学反応の分析
Types of Reactions
Uridylyl-(3’,5’)-cytidine can undergo various chemical reactions, including:
Hydrolysis: Cleavage of the phosphodiester bond by water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The phosphate group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as thiols or amines, often in the presence of catalysts like imidazole.
Major Products
Hydrolysis: Yields individual nucleosides, uridine, and cytidine.
Oxidation: Produces oxidized nucleobases.
Substitution: Results in modified dinucleotides with different functional groups.
科学的研究の応用
Uridylyl-(3’,5’)-cytidine is widely used in scientific research, including:
Chemistry: Studying the properties and reactions of nucleotides.
Biology: Investigating RNA structure, function, and interactions.
Medicine: Exploring potential therapeutic applications, such as antiviral agents.
Industry: Used in the synthesis of oligonucleotides for various applications, including diagnostics and therapeutics.
作用機序
The mechanism of action of uridylyl-(3’,5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can interact with RNA-binding proteins and enzymes, affecting processes such as RNA degradation and translation. The molecular targets include ribonucleases and RNA polymerases, which recognize and process the dinucleotide within RNA sequences.
類似化合物との比較
Similar Compounds
- Uridylyl-(3’,5’)-uridine
- Cytidylyl-(3’,5’)-cytidine
- Adenylyl-(3’,5’)-cytidine
Uniqueness
Uridylyl-(3’,5’)-cytidine is unique due to its specific combination of uridine and cytidine, which imparts distinct biochemical properties. Compared to other dinucleotides, it may exhibit different stability, reactivity, and interactions with enzymes and proteins, making it valuable for specific research applications.
特性
分子式 |
C18H27N6O13P |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChIキー |
UOVXCDHWLHURKL-ZNFCZCJPSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O.N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


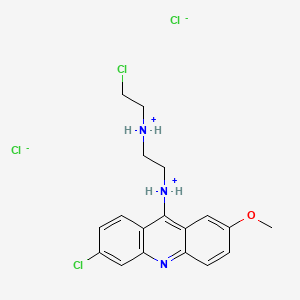


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
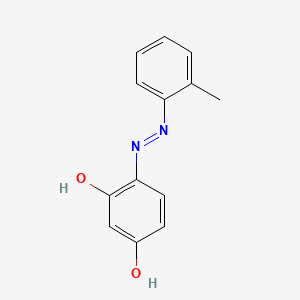
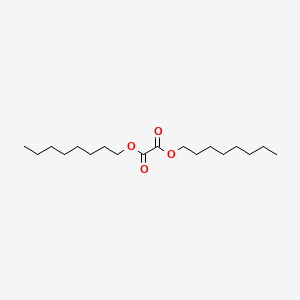
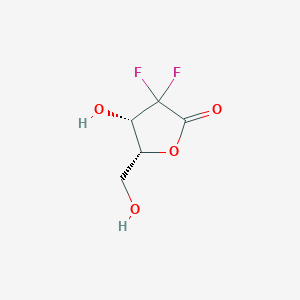
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
